![molecular formula C22H32O5 B1249031 Haliangicin](/img/structure/B1249031.png)
Haliangicin
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Overview
Description
Haliangicin is a natural product found in Haliangium with data available.
Scientific Research Applications
Antifungal Metabolite from Marine Myxobacterium
Haliangicin, a β-methoxyacrylate-type polyene antibiotic, was isolated from the marine myxobacterium Haliangium ochraceum. It has been identified as a potent antifungal metabolite. Further investigation led to the discovery of its geometrical isomers and the determination of the configuration of the epoxide in haliangicin, which was previously unknown. The antifungal activities of these isomers were evaluated, highlighting the significance of haliangicin and its isomers in antifungal applications (Kundim et al., 2003).
Novel Antibiotic with Broad Fungal Inhibition
Haliangicin was also identified as a novel β-methoxyacrylate antibiotic with a conjugated tetraene moiety. Produced by Haliangium luteum, a marine myxobacterium, haliangicin inhibits a wide range of fungi but is inactive against bacteria. It specifically interferes with the electron flow within the cytochrome b-c1 segment in mitochondrial respiratory chains, indicating its unique mechanism of action against fungal pathogens (Fudou et al., 2001).
Structural Elucidation for Antifungal Applications
The structural elucidation of haliangicin, conducted through spectroscopic analyses, revealed it as a new polyunsaturated compound containing a β-methoxyacrylate moiety. This structural information is crucial for understanding the molecular basis of its antifungal activity and potential therapeutic applications (Fudou et al., 2001).
properties
Product Name |
Haliangicin |
---|---|
Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl (2E,4Z,6Z,8E)-11-(3-ethenyl-2-methyloxiran-2-yl)-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+ |
InChI Key |
XIKGETOZQXNXHV-CPFPKWEUSA-N |
Isomeric SMILES |
CC(CC1(C(O1)C=C)C)/C(=C/C=C(/C)\C=C(\C(=C/C(=O)OC)\OC)/OC)/C |
Canonical SMILES |
CC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C |
synonyms |
haliangicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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